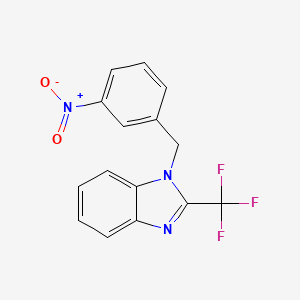

1-(3-nitrobenzyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

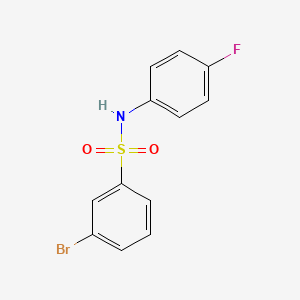

1-(3-nitrobenzyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole, also known as NITB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. NITB is a benzimidazole derivative that has a nitro group attached to the benzene ring and a trifluoromethyl group attached to the imidazole ring. The compound has shown promising results in various studies, and its unique chemical structure has made it a popular choice for researchers.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Insights

Synthesis of Benzimidazole Derivatives

- Benzimidazole derivatives like 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole were synthesized, showcasing the compound's utility as an intermediate in chemical synthesis. Notably, this compound undergoes nucleophilic substitution with pyridine, highlighting its reactive nature and potential in creating complex molecules (Sparke et al., 2010).

Structural Analysis and Crystallography

- The structural analysis of benzimidazole derivatives has been conducted through crystallography. For instance, 1-(4-nitrobenzyl)-3-allyl-1H-benzo[d]imidazol-2(3H)-one's crystal structure was determined, revealing the significance of intermolecular ππ interactions and van der Waals forces in stabilizing the crystal structure (Belaziz et al., 2013).

Biological Activity and Antimicrobial Potential

Antibacterial and Cytotoxic Studies

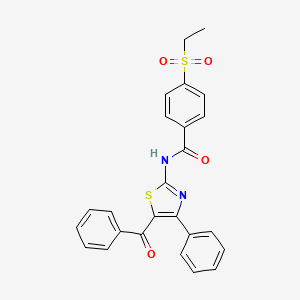

- Novel symmetrically and non-symmetrically p-nitrobenzyl-substituted N-heterocyclic carbene–silver(I) acetate complexes were synthesized and assessed for antimicrobial and cytotoxic activities. These complexes displayed significant antibacterial activity against various bacterial strains and cytotoxicity against cancer cell lines, suggesting the compound's potential in therapeutic applications (Patil et al., 2011).

Antiproliferative Effects on Cancer Cells

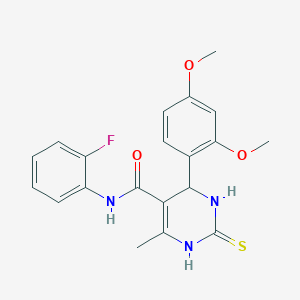

- Trisubstituted benzimidazole derivatives were synthesized and evaluated against MDA-MB-231 human breast cancer cell proliferation. Certain compounds demonstrated significant inhibition, indicating the potential of benzimidazole derivatives in cancer treatment (Thimmegowda et al., 2008).

Anion Transport Efficiency

- Modifications to benzimidazole derivatives, such as adding trifluoromethyl and nitro groups, significantly enhance their anionophoric activity. The study on 1,3-bis(benzimidazol-2-yl)benzene derivatives reveals their high efficiency in anion transport, a property that can be harnessed in various scientific applications (Peng et al., 2016).

Eigenschaften

IUPAC Name |

1-[(3-nitrophenyl)methyl]-2-(trifluoromethyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3N3O2/c16-15(17,18)14-19-12-6-1-2-7-13(12)20(14)9-10-4-3-5-11(8-10)21(22)23/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZUXIMCFHNGAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2601407.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2601408.png)

![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3,5-bis(trifluoromethyl)benzenecarboxylate](/img/structure/B2601412.png)

![N-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ylmethyl)-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]prop-2-enamide](/img/structure/B2601413.png)

![2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride](/img/structure/B2601415.png)

![4-methyl-6-phenoxy-1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2601418.png)

![7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2601423.png)

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2601427.png)

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2601430.png)